molecular formula C17H22N2O2 B2597446 N-Cyclopropyl-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide CAS No. 2418709-35-8

N-Cyclopropyl-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide

Cat. No.: B2597446
CAS No.: 2418709-35-8
M. Wt: 286.375
InChI Key: RZSIXGXBLTVBKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide is a complex organic compound that features a cyclopropyl group, an aziridine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Formation of the Benzamide Moiety: The benzamide group can be formed through the reaction of a benzoyl chloride with an amine under basic conditions.

    Final Coupling: The final step involves coupling the aziridine intermediate with the benzamide intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound’s structural properties may make it useful in the development of new materials with unique mechanical or electronic properties.

    Chemical Biology: The compound can be used as a probe to study biological processes involving cyclopropyl and aziridine-containing molecules.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and aziridine groups may play a key role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • **N-Cyclopropyl-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]acetamide
  • **N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide

Uniqueness

N-Cyclopropyl-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide is unique due to the specific arrangement of its cyclopropyl, aziridine, and benzamide groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclopropyl-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-17(18-14-5-6-14)13-3-7-16(8-4-13)21-11-15-10-19(15)9-12-1-2-12/h3-4,7-8,12,14-15H,1-2,5-6,9-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSIXGXBLTVBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=C(C=C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.